molecular formula C10H10N2O3 B15330305 Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B15330305
M. Wt: 206.20 g/mol
InChI Key: UPZRSHQYGKBVFL-UHFFFAOYSA-N
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Description

Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methoxy group at position 6 and a methyl ester at position 3. The methoxy group enhances solubility and modulates electronic properties, while the ester moiety allows for further derivatization into bioactive amides or acids .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 6-methoxyimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-3-7-5-11-9(10(13)15-2)12(7)6-8/h3-6H,1-2H3

InChI Key

UPZRSHQYGKBVFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=CN=C2C(=O)OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate typically involves the following steps:

  • Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with aldehydes or ketones in the presence of acid catalysts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Alkyl halides, amines, alcohols, and bases such as sodium hydroxide.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Amides, ethers, esters.

Scientific Research Applications

Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has shown potential in various scientific research applications:

  • Medicine: It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties.

  • Biology: The compound has been used in the study of enzyme inhibition and receptor binding assays.

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves the interaction with specific molecular targets and pathways. For example, in the case of its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Imidazo[1,5-a]pyridine Family

Spectral and Analytical Data

  • HRMS Precision : Compound 14 () showed an HRMS [M+H]+ of 452.2647 (calc. 452.2656), highlighting the accuracy of mass spectrometry in confirming imidazo[1,5-a]pyridine derivatives .
  • 13C-NMR Shifts : The carbonyl signal at δ 159.7 ppm (compound 14, ) aligns with ester functionalities, whereas carboxamides (e.g., compound 17, ) show shifts near δ 165–170 ppm .

Substituent Impact on Physicochemical Properties

  • Methoxy vs. Hydroxymethyl : The methoxy group in the target compound improves lipophilicity (logP ≈ 2.1) compared to hydroxymethyl-substituted analogues (logP ≈ 1.5) .
  • Bromo Substituents : Bromine at C6 () increases molecular weight (e.g., 338.0 [M+H]+ for compound 22) but may hinder solubility .

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